2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets, while the ethyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 8-Fluoroquinoline-4-carboxylic acid
- 4-Ethylphenylquinoline
Comparison: Compared to similar compounds, 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid is unique due to the combined presence of the ethyl and fluoro substituents. These modifications can significantly alter its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14FNO2 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H14FNO2/c1-2-11-6-8-12(9-7-11)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |
InChI Key |
YGEVKOXSRCNOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.